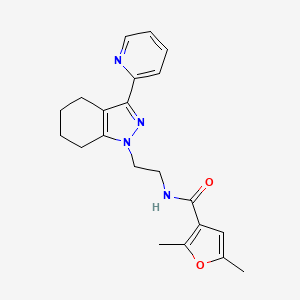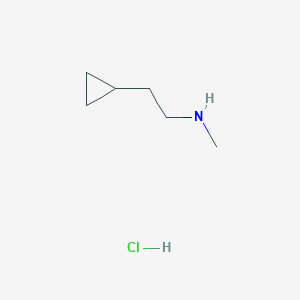
(2-Cyclopropylethyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylethyl)(methyl)amine hydrochloride is an organic compound. It is a powder in physical form . The IUPAC name for this compound is 2-cyclopropyl-N-methylethanamine hydrochloride .
Synthesis Analysis
The synthesis of amines, such as (2-Cyclopropylethyl)(methyl)amine hydrochloride, can be achieved through various methods. One common method involves the alkylation of ammonia . In this process, one or more of the hydrogen atoms in ammonia is replaced by a hydrocarbon group .Molecular Structure Analysis
The molecular formula of (2-Cyclopropylethyl)(methyl)amine hydrochloride is C6H14ClN . The molecular weight is 135.64 . The InChI code is 1S/C6H13N.ClH/c1-7-5-4-6-2-3-6;/h6-7H-2-5H2-1H3;1H .Chemical Reactions Analysis
Amines, including (2-Cyclopropylethyl)(methyl)amine hydrochloride, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from an acid to form ammonium ions . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
Amines have several physical properties. They can have different boiling points depending on whether they are primary, secondary, or tertiary amines . Amines are also soluble in water and have a distinct smell . The specific physical and chemical properties for (2-Cyclopropylethyl)(methyl)amine hydrochloride, such as its boiling point and melting point, are not available from the search results .Wissenschaftliche Forschungsanwendungen
Chemical Warfare Agent Degradation Products
Research on the degradation products of chemical warfare agents (CWAs) involves understanding the fate, toxicity, and environmental impact of various chemical compounds, including those with amine groups. This research is critical for environmental and occupational health, highlighting the importance of chemical degradation pathways and the potential use of certain compounds in decontamination processes (Munro et al., 1999).
Biogenic Amine Analysis in Foods
The analysis of biogenic amines in foods is another area where related compounds are studied. Biogenic amines, including tyramine, histamine, and others, are indicators of food freshness and spoilage. Research in this area focuses on developing analytical methods to quantify these amines, which is crucial for food safety and hygiene (Önal, 2007).
Antimicrobial Agents and Environmental Impact
The occurrence and toxicity of antimicrobial agents like triclosan in the environment are studied to understand their fate, mechanisms of action, and the risk they pose to human health and the environment. This research often involves analyzing the impact of chemical compounds on microbial communities and resistance patterns (Bedoux et al., 2012).
Drug and Gene Delivery Systems
The development of drug and gene delivery systems, such as PEGylated PAMAM dendrimers, involves the use of complex chemical structures to enhance the efficacy and reduce the toxicity of therapeutic agents. These systems are designed to improve solubility, targeting, and controlled release of drugs or genetic material (Luong et al., 2016).
Safety and Hazards
(2-Cyclopropylethyl)(methyl)amine hydrochloride is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-7-5-4-6-2-3-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGKEBZGZSSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylethyl)(methyl)amine hydrochloride | |
CAS RN |
1423032-42-1 |
Source


|
| Record name | (2-cyclopropylethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

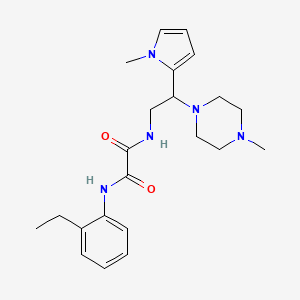
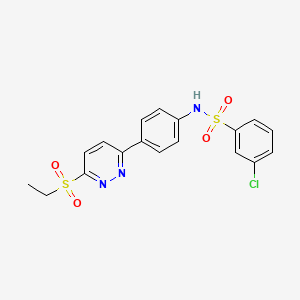


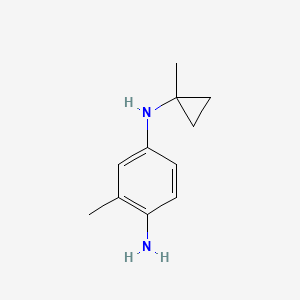
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
